molecular formula C8H13N3OS B6459834 (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine CAS No. 2277101-04-7

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine

Cat. No. B6459834
CAS RN: 2277101-04-7
M. Wt: 199.28 g/mol
InChI Key: IQQUFPILAOZNQA-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine, also known as MTPCP, is an organic compound that has been studied extensively in recent years. It is a cyclic amine that is composed of an oxygen-containing five-membered ring and a nitrogen-containing five-membered ring. MTPCP has been used in a variety of scientific research applications, including as a potential drug target and as an antioxidant.

Scientific Research Applications

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine has been studied extensively in recent years due to its potential to be used as a drug target. It has been shown to interact with several different protein targets, such as the serotonin transporter and the dopamine transporter. In addition, this compound has been studied as an antioxidant, as it has been shown to reduce oxidative stress and lipid peroxidation in vitro. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine is not yet fully understood. However, it is believed to interact with several different protein targets, including the serotonin transporter and the dopamine transporter. It is thought to act as an inhibitor of these transporters, leading to a decrease in the levels of serotonin and dopamine in the brain. In addition, this compound has been shown to act as an antioxidant, reducing oxidative stress and lipid peroxidation in vitro.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to interact with several different protein targets, leading to a decrease in the levels of serotonin and dopamine in the brain. In addition, this compound has been studied as an antioxidant, as it has been shown to reduce oxidative stress and lipid peroxidation in vitro. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine in laboratory experiments include its relatively simple synthesis method and its ability to interact with several different protein targets. In addition, it has been studied as an antioxidant, reducing oxidative stress and lipid peroxidation in vitro. The limitations of using this compound in laboratory experiments include its lack of understanding of its full mechanism of action, as well as its lack of clinical trials to determine its efficacy in humans.

Future Directions

There are several potential future directions for research involving (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine. These include further study of its mechanism of action, its efficacy in treating neurodegenerative diseases, and its potential use as an antioxidant. In addition, further studies could be conducted to determine the effects of this compound on other protein targets, such as the GABA transporter and the NMDA receptor. Finally, clinical trials should be conducted to determine the safety and efficacy of this compound in humans.

Synthesis Methods

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine can be synthesized through a two-step process using an aromatic thiadiazole ring as the starting material. The first step involves the formation of a cyclic sulfamide by reacting the thiadiazole with a primary amine. This reaction results in the formation of the cyclic sulfamide, which is then reacted with an alkyl halide to form the final product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5-10-11-8(13-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUFPILAOZNQA-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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